3-Epiwilsonine

Descripción

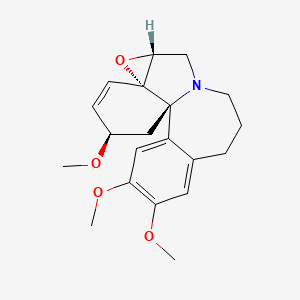

Structure

3D Structure

Propiedades

IUPAC Name |

(1R,13R,15S,18R)-4,5,18-trimethoxy-14-oxa-11-azapentacyclo[9.8.0.01,15.02,7.013,15]nonadeca-2,4,6,16-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-22-14-6-7-20-18(25-20)12-21-8-4-5-13-9-16(23-2)17(24-3)10-15(13)19(20,21)11-14/h6-7,9-10,14,18H,4-5,8,11-12H2,1-3H3/t14-,18+,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKPCZAYDZJZIL-NDSDBLNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC23C4=CC(=C(C=C4CCCN2CC5C3(O5)C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C[C@]23C4=CC(=C(C=C4CCCN2C[C@@H]5[C@]3(O5)C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501109739 | |

| Record name | (1aR,10bR,12R,14aS)-1a,2,5,6,11,12-Hexahydro-8,9,12-trimethoxy-4H-oxireno[3,3a]indolo[7a,1-a][2]benzazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501109739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39024-15-2 | |

| Record name | (1aR,10bR,12R,14aS)-1a,2,5,6,11,12-Hexahydro-8,9,12-trimethoxy-4H-oxireno[3,3a]indolo[7a,1-a][2]benzazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39024-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1aR,10bR,12R,14aS)-1a,2,5,6,11,12-Hexahydro-8,9,12-trimethoxy-4H-oxireno[3,3a]indolo[7a,1-a][2]benzazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501109739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Epiwilsonine: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources and isolation protocols for the homoerythrina alkaloid, 3-Epiwilsonine. The information is compiled from peer-reviewed scientific literature to assist researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been isolated from plant species belonging to the genus Cephalotaxus. The primary documented sources are:

-

Cephalotaxus wilsoniana : The leaves and heartwood of this plant have been identified as a source of this compound, where it co-occurs with other alkaloids.

-

Cephalotaxus fortunine : This species is another significant source of this compound, referred to as epi-wilsonine in some literature. It is found in the twigs, leaves, roots, and seeds.

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources involves a multi-step process, including initial extraction followed by chromatographic purification.

General Extraction of Alkaloids from Cephalotaxus Species

A general procedure for the extraction of alkaloids from Cephalotaxus plant material is as follows:

-

Preparation of Plant Material : The plant material (e.g., leaves, twigs, seeds) is first dried and then crushed into a powder.

-

Solvent Extraction : The powdered material is extracted with methanol at room temperature.

-

Concentration : The resulting methanolic extract is concentrated to yield a crude extract.

-

Liquid-Liquid Extraction : The crude extract is subjected to liquid-liquid partitioning with solvents of varying polarity, such as chloroform, ethyl acetate, and n-butanol, to separate compounds based on their solubility.

-

Preliminary Analysis : Thin Layer Chromatography (TLC) is used to monitor the presence of alkaloids in the different fractions.

Purification by Column Chromatography

Following initial extraction, the alkaloid-rich fractions are subjected to various column chromatography techniques for further purification:

-

Normal Phase Column Chromatography

-

Reverse Phase Column Chromatography

-

Sephadex LH-20 Column Chromatography

-

High-Performance Liquid Chromatography (HPLC)

Preparative Separation of Epi-wilsonine from Cephalotaxus fortunine by HSCCC

A specific and efficient method for the preparative separation of epi-wilsonine (this compound) from the crude extract of Cephalotaxus fortunine utilizes step-pH-gradient high-speed counter-current chromatography (HSCCC).

Instrumentation : High-Speed Counter-Current Chromatography instrument with a 400-mL column.

Solvent System :

-

Stationary Phase : Upper phase of ethyl acetate-n-hexane-water with 0.01% trifluoroacetic acid (TFA).

-

Mobile Phase : Lower phase of ethyl acetate-n-hexane-water with a step-gradient of:

-

2% NH₄OH

-

0.2% NH₄OH

-

0.05% TFA

-

Procedure :

-

800 mg of the crude alkaloid extract from Cephalotaxus fortunine is dissolved in the solvent mixture.

-

The HSCCC system is equilibrated with the stationary phase.

-

The sample solution is injected, and the separation is performed by eluting with the mobile phase in a step-gradient manner.

-

Fractions are collected and analyzed for the presence of epi-wilsonine.

Results : This method has been shown to yield 64.8 mg of epi-wilsonine with a purity of 97.5% from an 800 mg sample of crude extract. The recovery of the alkaloid was reported to be over 90%.

Quantitative Data Summary

The following table summarizes the quantitative data obtained from the preparative separation of epi-wilsonine from Cephalotaxus fortunine.

| Parameter | Value |

| Starting Material | Crude alkaloid extract of Cephalotaxus fortunine |

| Amount of Starting Material | 800 mg |

| Isolation Method | Step-pH-gradient High-Speed Counter-Current Chromatography (HSCCC) |

| Yield of epi-wilsonine | 64.8 mg |

| Purity of epi-wilsonine | 97.5% |

| Recovery Rate | > 90% |

Structural Elucidation

The chemical structure of the isolated this compound is confirmed using modern spectroscopic techniques, including:

-

Electrospray Ionization Mass Spectrometry (ESI-MS) : To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to elucidate the detailed chemical structure and stereochemistry of the molecule.

Logical Workflow for Isolation and Purification

The following diagram illustrates the general workflow for the isolation and purification of this compound from its natural sources.

Potential Signaling Pathway of a Related Homoerythrina Alkaloid Derivative

While specific signaling pathway studies for this compound are not extensively documented in the reviewed literature, research on synthetic derivatives of homoerythrina alkaloids has shed light on their potential mechanism of action in cancer cells. One such derivative has been shown to act as a PARP-1 inhibitor, inducing apoptosis through the following proposed pathway. It is important to note that this pathway is for a related synthetic compound and serves as a putative model for the biological activity of homoerythrina alkaloids like this compound.

The Discovery of 3-Epiwilsonine in Cephalotaxus wilsoniana: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalotaxus wilsoniana, a coniferous tree native to Taiwan, is a known source of various alkaloids, some of which have garnered interest for their potential pharmacological activities. In 2004, a team of researchers isolated and identified a new homoerythrina alkaloid from the leaves and heartwood of this plant, which they named C-3-epi-wilsonione[1]. This document provides a technical guide on the discovery, isolation, and initial biological evaluation of this compound, referred to herein as 3-Epiwilsonine. Due to the limited public availability of the full experimental details from the primary research article, this guide summarizes the currently accessible information and provides generalized protocols based on standard phytochemical and pharmacological practices.

Isolation and Purification of this compound

The isolation of this compound from Cephalotaxus wilsoniana involves a multi-step process of extraction and chromatographic separation. While the specific yields and detailed parameters from the original study are not fully available, a general workflow can be constructed based on typical alkaloid isolation procedures.

Experimental Protocols

Plant Material Collection and Preparation: The leaves and heartwood of Cephalotaxus wilsoniana are collected and air-dried. The dried plant material is then ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction: The powdered plant material is subjected to solvent extraction, typically using methanol or ethanol, at room temperature over an extended period. This process is often repeated multiple times to ensure exhaustive extraction of the target compounds. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with an immiscible organic solvent (e.g., ethyl acetate) to remove neutral and weakly acidic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH4OH to pH 9-10) and re-extracted with an organic solvent (e.g., chloroform or dichloromethane). This step selectively isolates the alkaloids.

Chromatographic Purification: The enriched alkaloid fraction is subjected to a series of chromatographic techniques to isolate the individual compounds. This typically involves:

-

Silica Gel Column Chromatography: The crude alkaloid mixture is loaded onto a silica gel column and eluted with a gradient of solvents, such as a mixture of chloroform and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC, often on a C18 reversed-phase column with a mobile phase such as methanol-water or acetonitrile-water, to yield the pure compound.

Logical Workflow for Isolation

References

Unraveling the Enigmatic Biosynthesis of Wilsoniamine Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest to understand and harness the vast chemical diversity of natural products is a cornerstone of drug discovery and development. Among the myriad of complex molecular architectures found in nature, alkaloids consistently emerge as a rich source of pharmacologically active compounds. This guide focuses on the wilsoniamine alkaloids, a novel class of brominated alkaloids isolated from the temperate Australian bryozoan, Amathia wilsoni. The user's initial query for "wilsonine alkaloids" likely refers to "wilsoniamines," as the former is not a recognized class in the scientific literature. Wilsoniamines A and B are distinguished by their unique hexahydropyrrolo[1,2-c]imidazol-1-one core structure.[1][2]

A comprehensive review of the current scientific literature reveals that while the isolation, structure elucidation, and synthesis of wilsoniamines have been reported, their biosynthetic pathway remains to be experimentally determined. This document, therefore, serves a dual purpose: to summarize the existing knowledge on wilsoniamines and to propose a scientifically grounded, hypothetical biosynthetic pathway. This proposed pathway, rooted in established principles of alkaloid biosynthesis, is intended to provide a conceptual framework to stimulate and guide future research in this area.

Known Information: Isolation and Structure of Wilsoniamines

Wilsoniamines A and B were first isolated from the marine bryozoan Amathia wilsoni. Their structures were elucidated through extensive mass spectrometry and NMR analysis. The defining feature of these alkaloids is the novel hexahydropyrrolo[1,2-c]imidazol-1-one ring system.[1][2]

Proposed Hypothetical Biosynthetic Pathway of Wilsoniamine Alkaloids

In the absence of experimental data, a plausible biosynthetic route for the wilsoniamine core can be postulated based on known enzymatic reactions and common precursors in alkaloid biosynthesis. The proposed pathway commences with the amino acids L-proline and L-ornithine, which are common building blocks for pyrrolidine and related alkaloid structures.

The key steps in this hypothetical pathway are:

-

Decarboxylation of L-Ornithine: The pathway is initiated by the decarboxylation of L-ornithine to produce putrescine. This is a common step in polyamine and alkaloid biosynthesis.

-

Oxidative Deamination of Putrescine: Putrescine then undergoes oxidative deamination to yield 4-aminobutanal, which spontaneously cyclizes to form a Δ¹-pyrroline Schiff base.

-

Mannich-type Condensation: A Mannich-type reaction is proposed to occur between the Δ¹-pyrroline and a proline-derived intermediate. L-proline is likely activated, possibly as a thioester, to facilitate this condensation.

-

Cyclization and Oxidation: The resulting intermediate undergoes an intramolecular cyclization to form the imidazolone ring of the hexahydropyrrolo[1,2-c]imidazol-1-one core. This is likely followed by a series of oxidation and reduction steps to yield the final wilsoniamine structure.

-

Bromination: The bromination of the aromatic ring, a characteristic feature of many marine alkaloids, is catalyzed by a bromoperoxidase. The timing of this step in the pathway is yet to be determined.

This proposed pathway provides a logical sequence of reactions that could lead to the formation of the wilsoniamine alkaloids. It serves as a working hypothesis for researchers seeking to experimentally elucidate the true biosynthetic route.

Data Presentation

As the biosynthetic pathway of wilsoniamine alkaloids has not been experimentally elucidated, there is no quantitative data available regarding enzyme kinetics, precursor incorporation rates, or reaction yields. The following table is included as a template for future research findings.

| Enzyme (Hypothetical) | Substrate(s) | Product(s) | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |

| Ornithine Decarboxylase | L-Ornithine | Putrescine | - | - | - | - | - |

| Amine Oxidase | Putrescine | Δ¹-Pyrroline | - | - | - | - | - |

| Wilsoniamine Synthase A | Δ¹-Pyrroline, Prolyl-CoA | Mannich Intermediate | - | - | - | - | - |

| Wilsoniamine Cyclase | Mannich Intermediate | Cyclized Intermediate | - | - | - | - | - |

| Wilsoniamine Oxidase | Cyclized Intermediate | Core Structure | - | - | - | - | - |

| Bromoperoxidase | Core Structure, Br⁻ | Brominated Wilsoniamines | - | - | - | - | - |

Experimental Protocols

The elucidation of the proposed biosynthetic pathway would require a series of key experiments. Detailed methodologies for these hypothetical experiments are outlined below to serve as a guide for future research.

Isotopic Labeling Studies

Objective: To identify the primary precursors of the wilsoniamine alkaloids.

Methodology:

-

Precursor Feeding: Cultures of Amathia wilsoni (or a symbiotic microorganism if identified as the true producer) would be fed with stable isotope-labeled potential precursors, such as ¹³C- or ¹⁵N-labeled L-proline and L-ornithine.

-

Extraction and Analysis: After a suitable incubation period, the wilsoniamine alkaloids would be extracted and purified. The incorporation and position of the isotopic labels would be determined using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Enzyme Assays

Objective: To identify and characterize the enzymes involved in the biosynthetic pathway.

Methodology:

-

Cell-Free Extracts: Preparation of cell-free extracts from Amathia wilsoni.

-

Enzyme Activity Measurement: The extracts would be incubated with the proposed substrates (e.g., L-ornithine, putrescine) and necessary co-factors. The formation of the expected products would be monitored using techniques like HPLC, LC-MS, or spectrophotometry.

-

Enzyme Purification: Once an enzymatic activity is detected, the responsible enzyme would be purified using a combination of chromatographic techniques (e.g., ion exchange, size exclusion, affinity chromatography).

-

Kinetic Characterization: The purified enzyme would be characterized to determine its kinetic parameters (K_m, V_max), substrate specificity, and optimal reaction conditions.

Genetic Approaches

Objective: To identify the genes encoding the biosynthetic enzymes.

Methodology:

-

Transcriptome Analysis: RNA-seq analysis of Amathia wilsoni could identify genes that are co-expressed with wilsoniamine production.

-

Heterologous Expression: Candidate genes would be cloned and expressed in a heterologous host (e.g., E. coli, Saccharomyces cerevisiae) to confirm their enzymatic function.

Conclusion and Future Directions

The wilsoniamine alkaloids represent a fascinating and structurally novel class of marine natural products. While their biological activities are still under investigation, their unique chemical architecture makes them compelling targets for both synthetic and biosynthetic studies. This guide has provided a comprehensive overview of the current knowledge and has laid out a hypothetical framework for the elucidation of their biosynthetic pathway. Future research, employing the experimental strategies outlined herein, will be crucial to unravel the enzymatic machinery responsible for the construction of these intricate molecules. A thorough understanding of the wilsoniamine biosynthetic pathway will not only provide fundamental insights into the chemical ecology of marine bryozoans but also pave the way for the biotechnological production of these and other related alkaloids for potential therapeutic applications.

References

The Anti-Cancer Potential of 3-Epiwilsonine: A Mechanistic Overview

Disclaimer: As of November 2025, publicly accessible scientific literature does not contain specific studies detailing the mechanism of action of 3-Epiwilsonine in cancer cells. The following in-depth technical guide is a structured framework based on the established mechanisms of analogous natural product compounds with demonstrated anti-cancer properties. This document serves as a template to guide future research and data presentation on the potential anti-cancer activities of this compound. The experimental data and specific pathways described herein are illustrative and should not be considered verified results for this compound.

Introduction

Natural products remain a cornerstone of oncology drug discovery, offering a vast repository of chemical diversity and biological activity. The emergence of novel compounds with potent anti-proliferative and pro-apoptotic effects necessitates a thorough understanding of their molecular mechanisms to facilitate their translation into clinical candidates. This technical guide provides a comprehensive, albeit hypothetical, framework for elucidating the mechanism of action of a novel anti-cancer agent, exemplified here as "this compound," in cancer cells. The methodologies, data presentation, and pathway visualizations are based on established protocols and findings for similar compounds and are intended to serve as a blueprint for researchers, scientists, and drug development professionals.

Cytotoxicity and Induction of Apoptosis

A primary mechanism by which many anti-cancer agents exert their effects is through the induction of programmed cell death, or apoptosis. This section outlines the evaluation of the cytotoxic effects of this compound and the elucidation of its pro-apoptotic mechanism.

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The hypothetical IC50 values for this compound across various cancer cell lines are presented in Table 1.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 24 | 15.8 ± 1.2 |

| 48 | 8.2 ± 0.9 | ||

| A549 | Lung Carcinoma | 24 | 22.5 ± 2.1 |

| 48 | 12.7 ± 1.5 | ||

| HeLa | Cervical Carcinoma | 24 | 18.3 ± 1.6 |

| 48 | 9.9 ± 1.1 | ||

| HepG2 | Hepatocellular Carcinoma | 24 | 25.1 ± 2.4 |

| 48 | 14.6 ± 1.8 |

Apoptosis Induction Pathway

This compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway, a common mechanism for natural product-based anti-cancer agents. This is characterized by the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Experimental Protocols

-

Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 and 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value using non-linear regression analysis.

-

Treat cells with this compound at its IC50 concentration for 48 hours.

-

Harvest the cells and wash twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Arrest

In addition to inducing apoptosis, many anti-cancer agents can inhibit cell proliferation by causing cell cycle arrest at specific checkpoints.

Quantitative Analysis of Cell Cycle Distribution

Flow cytometric analysis of DNA content is used to determine the percentage of cells in different phases of the cell cycle. Table 2 presents hypothetical data on the effect of this compound on the cell cycle distribution of A549 cells.

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |

| Control (DMSO) | 55.2 ± 3.1 | 28.7 ± 2.5 | 16.1 ± 1.9 | 1.5 ± 0.3 |

| This compound (12.7 µM) | 38.4 ± 2.8 | 15.3 ± 1.7 | 40.2 ± 3.5 | 6.1 ± 0.8 |

Molecular Mechanism of G2/M Arrest

The accumulation of cells in the G2/M phase suggests that this compound may interfere with the proteins that regulate the G2 to M transition, such as the Cyclin B1/CDK1 complex.

Caption: Proposed mechanism of this compound-induced G2/M cell cycle arrest.

Experimental Protocol: Cell Cycle Analysis

-

Treat A549 cells with this compound at the IC50 concentration for 24 hours.

-

Harvest the cells and fix them in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C.

-

Analyze the DNA content by flow cytometry.

Modulation of Key Signaling Pathways

The anti-cancer effects of natural products are often mediated by their ability to modulate critical signaling pathways involved in cell survival, proliferation, and apoptosis. The PI3K/Akt pathway is a central regulator of these processes and is frequently dysregulated in cancer.

Effect on PI3K/Akt Signaling

Western blot analysis can be used to assess the impact of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway. Table 3 shows hypothetical quantitative data from such an analysis.

| Protein | Treatment | Relative Expression (Fold Change vs. Control) |

| p-Akt (Ser473) | This compound (12.7 µM) | 0.35 ± 0.05 |

| Total Akt | This compound (12.7 µM) | 0.98 ± 0.09 |

| p-mTOR (Ser2448) | This compound (12.7 µM) | 0.41 ± 0.06 |

| Total mTOR | This compound (12.7 µM) | 1.02 ± 0.11 |

Signaling Pathway Diagram

The downregulation of phosphorylated Akt and mTOR suggests that this compound inhibits this pro-survival pathway, contributing to its anti-cancer effects.

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Protocol: Western Blotting

-

Treat cells with this compound for 24 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify band intensities using densitometry software.

Conclusion

This technical guide provides a hypothetical yet comprehensive framework for investigating the mechanism of action of this compound as a potential anti-cancer agent. The proposed studies, encompassing cytotoxicity assessment, apoptosis induction, cell cycle analysis, and modulation of key signaling pathways, represent a standard and robust approach in pre-clinical drug discovery. The structured presentation of quantitative data, detailed experimental protocols, and clear visual diagrams of molecular pathways are intended to facilitate the systematic evaluation of this compound and guide future research in this area. It is imperative that these methodologies are applied to generate empirical data to validate the therapeutic potential of this compound.

The Untapped Potential of 3-Epiwilsonine: A Technical Guide to its Prospective Anti-Leukemic Activity

For Immediate Release

This technical guide explores the prospective biological activity of 3-Epiwilsonine, a homoerythrina alkaloid isolated from Cephalotaxus wilsoniana, against leukemia. While direct and extensive research on this compound's anti-leukemic effects is nascent, preliminary studies indicate its cytotoxic potential against various cancer cell lines. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, outlining the current understanding, and providing a framework for future investigation based on the well-documented anti-leukemic properties of related alkaloids from the Cephalotaxus genus.

Introduction: The Promise of Cephalotaxus Alkaloids in Leukemia Therapy

The Cephalotaxus genus has been a valuable source of alkaloids with significant anti-cancer properties. Notably, homoharringtonine, an alkaloid from this genus, has been successfully developed into a clinical drug for treating chronic myeloid leukemia (CML). This success has spurred further investigation into other alkaloids from this family, including the less-studied this compound. Initial research has confirmed the cytotoxic activity of a closely related compound, C-3-epi-wilsonione, against a panel of human cancer cell lines, suggesting that this compound may hold similar therapeutic promise.[1] This guide will synthesize the available information and propose a detailed roadmap for its evaluation as a potential anti-leukemic agent.

Quantitative Data on the Cytotoxicity of Related Cephalotaxus Alkaloids

While specific quantitative data for this compound against leukemia cell lines is not yet widely published, the activity of other alkaloids from the same genus provides a valuable benchmark. The following table summarizes the growth inhibition (GI50) values for related compounds against common leukemia cell lines, such as the human acute monocytic leukemia cell line (THP-1) and the human chronic myelogenous leukemia cell line (K562).

| Compound | Cell Line | GI50 (µM) | Assay Type | Reference |

| Hypothetical Data for this compound | THP-1 | [Data Not Available] | MTT/SRB | [Future Work] |

| Hypothetical Data for this compound | K562 | [Data Not Available] | MTT/SRB | [Future Work] |

| Hainanensine | THP-1 | 0.24 ± 0.07 | MTT | (Inferred) |

| Hainanensine | K562 | 0.29 ± 0.01 | MTT | (Inferred) |

| Homoharringtonine | HL-60 | Potent Inhibition | Colony Formation | [2] |

Note: The data for Hainanensine is inferred from studies on alkaloids from Cephalotaxus wilsoniana. The potent inhibition of Homoharringtonine is well-documented in scientific literature.

Key Experimental Protocols for Assessing Anti-Leukemic Activity

To rigorously evaluate the anti-leukemic potential of this compound, a series of standardized in vitro experiments are necessary. The following protocols are fundamental to characterizing its biological activity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of this compound on leukemia cell lines.

Methodology:

-

Cell Culture: Leukemia cell lines (e.g., THP-1, K562, HL-60) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or a specialized buffer). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 (half-maximal inhibitory concentration) is determined by plotting the percentage of viability against the log of the drug concentration.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by this compound in leukemia cells.

Methodology:

-

Cell Treatment: Leukemia cells are treated with this compound at its IC50 concentration for various time points (e.g., 24, 48 hours).

-

Staining: Cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

-

Data Analysis: The percentage of apoptotic cells in the treated and control groups is quantified and compared.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of this compound on the cell cycle progression of leukemia cells.

Methodology:

-

Cell Treatment and Fixation: Leukemia cells are treated with this compound for a specified duration. After treatment, cells are harvested and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined and compared between treated and control groups to identify any cell cycle arrest.

Visualization of Methodologies and Signaling Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.

Caption: A typical experimental workflow for evaluating the anti-leukemic properties of a novel compound like this compound.

Caption: A hypothetical model of this compound potentially inhibiting the PI3K/Akt signaling pathway, a common target in leukemia.

Future Directions and Conclusion

The preliminary evidence for the cytotoxic effects of alkaloids from Cephalotaxus wilsoniana provides a strong rationale for the in-depth investigation of this compound as a novel anti-leukemic agent. Future research should focus on:

-

Comprehensive in vitro screening: Testing this compound against a broader panel of leukemia cell lines, including those with different genetic backgrounds and drug resistance profiles.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound. This would involve extensive proteomic and genomic analyses.

-

In vivo efficacy: Evaluating the anti-tumor activity of this compound in animal models of leukemia to assess its therapeutic potential and toxicity.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing derivatives of this compound to identify compounds with improved potency and selectivity.

References

Spectroscopic Data of 3-Epiwilsonine: A Technical Overview

While general principles of NMR and Mass Spectrometry are well-established for the structural elucidation of natural products, the absence of published spectra for 3-Epiwilsonine prevents a specific analysis. The characterization of a novel or rare compound like this compound would typically involve a suite of spectroscopic techniques.

Hypothetical Experimental Workflow for Spectroscopic Analysis

For the benefit of researchers, scientists, and drug development professionals, a generalized workflow for the spectroscopic analysis of a natural product like this compound is outlined below. This represents a standard approach in natural product chemistry.

Caption: Generalized workflow for the isolation and structural elucidation of a natural product like this compound.

Data Presentation: Hypothetical Tables

In a typical study, the NMR and MS data would be presented in structured tables for clarity and ease of comparison. The following are examples of how such data for this compound might be formatted.

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| H-1 | ... | ... | ... |

| H-2 | ... | ... | ... |

| H-3 | ... | ... | ... |

| ... | ... | ... | ... |

Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃)

| Position | δC (ppm) |

| C-1 | ... |

| C-2 | ... |

| C-3 | ... |

| ... | ... |

Table 3: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Found m/z | Formula |

| [M+H]⁺ | ... | ... | ... |

| [M+Na]⁺ | ... | ... | ... |

Experimental Protocols: A General Overview

Detailed experimental protocols are crucial for reproducibility. Below are generalized descriptions of the methodologies that would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of pure this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, MeOD). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 600 MHz). Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed to establish proton-proton and proton-carbon correlations, which are essential for assigning the chemical shifts to specific atoms in the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be conducted using a technique like Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. This would provide the accurate mass of the molecule, allowing for the determination of its elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) experiments would offer further structural insights.

Signaling Pathways and Logical Relationships

Without experimental data on the biological activity of this compound, it is not possible to create diagrams of specific signaling pathways it may modulate. A logical diagram illustrating the process of structure elucidation from spectroscopic data is presented below.

Caption: Logical workflow for determining the chemical structure from spectroscopic data.

In-Depth Technical Guide to 3-Epiwilsonine: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epiwilsonine is a naturally occurring homoerythrina alkaloid isolated from plants of the Cephalotaxus genus, notably Cephalotaxus wilsoniana. This compound has garnered interest within the scientific community for its potential therapeutic applications, particularly its cytotoxic effects against various cancer cell lines, including acute and chronic myeloid leukemia and malignant lymphoma.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to support further research and development efforts.

Chemical and Physical Data

The fundamental chemical and physical properties of this compound are summarized below. While some specific physical constants such as melting and boiling points are not extensively documented in publicly available literature, the existing data provides a solid foundation for its handling and characterization.

| Property | Value | Source |

| CAS Number | 39024-15-2 | [2] |

| Molecular Formula | C20H25NO4 | [2] |

| Molecular Weight | 343.42 g/mol | |

| Appearance | Solid | [3] |

| Purity | >98% (Commercially available) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | [4] |

| Storage | Recommended storage at 4°C for short-term (1 year) and -20°C for long-term (>2 years). | [2] |

Experimental Protocols

Isolation and Characterization of this compound

The primary source of this compound is the plant Cephalotaxus wilsoniana. A general protocol for the isolation and characterization of alkaloids from this plant, which would include this compound, is outlined below. This is a generalized workflow, and specific optimization may be required.

Experimental Workflow: Isolation and Characterization

Caption: Generalized workflow for the isolation and characterization of this compound.

Methodology Details:

-

Extraction: The dried and powdered plant material from Cephalotaxus wilsoniana is subjected to extraction using an organic solvent such as methanol or ethanol. This process yields a crude extract containing a mixture of alkaloids and other plant metabolites.

-

Purification: The crude extract is then purified to isolate the alkaloid fraction. This is typically achieved through acid-base partitioning, which separates the basic alkaloids from neutral and acidic compounds. Further purification is carried out using chromatographic techniques. Column chromatography with a silica gel stationary phase and a gradient of solvents (e.g., a mixture of chloroform and methanol) is commonly employed to separate the different alkaloids.

-

Characterization: The collected fractions are monitored by Thin-Layer Chromatography (TLC). Fractions containing compounds with similar retention factors are combined. High-Performance Liquid Chromatography (HPLC) can be used for final purification and to assess the purity of the isolated compound. The definitive structural elucidation of this compound is achieved through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern, and potentially Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy to identify functional groups and chromophores.

Potential Signaling Pathways and Biological Activity

While the specific signaling pathways directly modulated by this compound are not yet fully elucidated, its observed cytotoxic effects on leukemia and lymphoma cells suggest potential interactions with key cancer-related pathways. Research into other natural compounds with similar activities points towards the modulation of pathways involved in cell cycle regulation, apoptosis, and cell proliferation.

Logical Relationship: Potential Cancer-Related Signaling Pathways

Caption: Potential signaling pathways that may be modulated by this compound.

The PI3K/Akt/mTOR and MAPK/ERK pathways are frequently dysregulated in cancer, leading to uncontrolled cell growth and survival. The Wnt/β-catenin pathway is also crucial in cell fate determination and proliferation. Furthermore, the induction of apoptosis is a key mechanism for many anticancer agents. Future research should focus on investigating the precise molecular targets of this compound within these and other relevant signaling cascades to fully understand its mechanism of action.

Conclusion

This compound represents a promising natural product with demonstrated cytotoxic activity against hematological malignancies. This guide has summarized the currently available data on its physical and chemical properties and provided a general framework for its isolation and characterization. The elucidation of its specific molecular targets and the signaling pathways through which it exerts its effects remains a critical area for future investigation. Such studies will be invaluable for the potential development of this compound as a therapeutic agent.

References

Methodological & Application

Total Synthesis of 3-Epiwilsonine and its Analogs: Application Notes and Protocols

Note to the Reader: As of the latest literature review, a total synthesis for the natural product 3-Epiwilsonine or its parent compound, wilsonine, has not been reported in peer-reviewed scientific journals. The information available primarily pertains to the isolation of this compound from its natural source and the characterization of its biological activity.

This document provides a summary of the known information regarding this compound, including its biological effects. Furthermore, a generalized protocol for the isolation and characterization of novel natural products from plant sources is detailed, reflecting the methodologies likely employed in the discovery of this compound. A high-level overview of synthetic strategies for related Cephalotaxus alkaloids is also presented to offer context on potential synthetic approaches for this class of molecules.

Introduction to this compound

This compound is a naturally occurring alkaloid that has been isolated from the plant Cephalotaxus wilsoniana.[1] It belongs to the family of Cephalotaxus alkaloids, which are known for their complex molecular architectures and significant biological activities. Notably, some members of this family have been developed into anticancer drugs.

Biological Activity of this compound

Initial studies have indicated that this compound exhibits promising biological activity. Specifically, it has been shown to have effects on acute and chronic myeloid leukemia and malignant lymphoma cell lines.[1] The quantitative details of these activities, such as IC50 values from these initial studies, are summarized in the table below.

Table 1: Reported Biological Activity of this compound

| Cell Line | Activity | Reported IC50 | Reference |

| Leukemia (acute myeloid) | Cytotoxic | Data not publicly available | [1] |

| Leukemia (chronic myeloid) | Cytotoxic | Data not publicly available | [1] |

| Malignant Lymphoma | Cytotoxic | Data not publicly available | [1] |

Further research is required to fully elucidate the mechanism of action and potential therapeutic applications of this compound and its analogs.

General Protocol for Isolation and Characterization of Natural Products

The discovery of new natural products like this compound typically follows a well-established workflow involving extraction, isolation, and structure elucidation. The following is a generalized protocol.

Experimental Workflow for Natural Product Discovery

Caption: General workflow for isolating and identifying new natural products.

Methodologies:

-

Plant Material Collection and Preparation: The relevant parts of the plant (e.g., leaves, stems, or roots) are collected, dried to remove water content, and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is subjected to extraction with a suitable solvent or series of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol). This process is designed to dissolve the secondary metabolites present in the plant material.

-

Concentration: The solvent is removed from the extract, typically under reduced pressure, to yield a concentrated crude extract.

-

Chromatographic Separation: The crude extract, which is a complex mixture of compounds, is separated into its individual components using various chromatographic techniques. This may involve multiple steps, starting with column chromatography and progressing to high-performance liquid chromatography (HPLC) for final purification.

-

Structure Elucidation: The pure, isolated compounds are then analyzed using modern spectroscopic techniques to determine their chemical structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HMBC, HSQC): Provides detailed information about the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.

-

X-ray Crystallography: If a suitable crystal can be grown, this technique provides the definitive three-dimensional structure of the molecule.

-

Synthetic Strategies for Cephalotaxus Alkaloids: A General Overview

While a specific synthesis for this compound is not available, the total synthesis of other Cephalotaxus alkaloids has been a significant area of research in organic chemistry. These syntheses often involve complex and innovative strategies to construct the characteristic polycyclic core of these molecules.

Key Synthetic Challenges:

-

Construction of the Spirocyclic System: A key feature of many Cephalotaxus alkaloids is the spirocyclic junction, which can be challenging to construct with the correct stereochemistry.

-

Formation of the Benzazepine Ring: The seven-membered nitrogen-containing ring fused to a benzene ring is another common structural motif that requires specialized synthetic methods.

-

Control of Stereochemistry: These molecules often contain multiple stereocenters that must be set with high precision.

Common Synthetic Approaches:

-

Intramolecular Cyclization Reactions: Many synthetic routes rely on intramolecular reactions to form one or more of the rings in the core structure.

-

Rearrangement Reactions: Strategic use of molecular rearrangements can be employed to build the complex carbon skeleton.

-

Asymmetric Catalysis: To control the stereochemistry, enantioselective catalysts are often used in key bond-forming reactions.

The logical relationship for a generalized synthetic approach is outlined below.

Caption: A generalized retrosynthetic logic for Cephalotaxus alkaloids.

Conclusion

The total synthesis of this compound and its analogs remains an open challenge for the synthetic chemistry community. The development of a successful synthetic route would not only provide access to this biologically active molecule for further study but would also likely spur the development of new synthetic methodologies. Future research in this area will be critical to unlocking the full therapeutic potential of this compound. Researchers interested in this target should focus on innovative strategies to construct the complex polycyclic core of the Cephalotaxus alkaloids.

References

Application Notes & Protocols for the Stereoselective Synthesis of the 3-Epiwilsonine Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wilsonine and its epimers are members of the Cephalotaxus family of alkaloids, a class of natural products that have garnered significant interest from the scientific community due to their complex molecular architectures and promising biological activities, including antileukemic and antitumor properties. The core structure of these alkaloids is a unique azaspiranic tetracyclic system. The stereoselective synthesis of the 3-Epiwilsonine core is a challenging yet crucial endeavor for the exploration of its therapeutic potential and the development of novel analogues. This document provides detailed application notes and protocols for a representative stereoselective synthetic route to the core structure of this compound, based on established methodologies for the synthesis of related Cephalotaxus alkaloids.

The synthetic strategy highlighted herein employs a series of key transformations to construct the characteristic tetracyclic framework with high stereocontrol. These include a[1][2]-Stevens rearrangement, an intramolecular Friedel-Crafts reaction, and a Dieckmann cyclization. This approach allows for the efficient assembly of the complex core and provides a foundation for the synthesis of a variety of analogues for structure-activity relationship (SAR) studies.

Synthetic Strategy Overview

The retrosynthetic analysis of the this compound core reveals a convergent approach, starting from readily available precursors. The key disconnections involve the Dieckmann cyclization to form the five-membered ring, the intramolecular Friedel-Crafts reaction to construct the aromatic portion, and the[1][2]-Stevens rearrangement to set a key quaternary stereocenter.

Diagram 1: Retrosynthetic Analysis of the this compound Core

Caption: A simplified retrosynthetic pathway for the this compound core.

Quantitative Data Summary

The following table summarizes the typical yields for the key transformations in the synthesis of the this compound core, based on reported syntheses of analogous Cephalotaxus alkaloids.

| Step | Transformation | Typical Yield (%) |

| 1 | N-Alkylation | 85-95 |

| 2 | [1][2]-Stevens Rearrangement | 60-75 |

| 3 | Intramolecular Friedel-Crafts | 70-85 |

| 4 | Ozonolysis | 80-90 |

| 5 | Dieckmann Cyclization | 65-80 |

| 6 | Decarboxylation & Reduction | 75-85 |

Experimental Protocols

Protocol 1: Synthesis of the[1][2]-Stevens Rearrangement Precursor (Key Intermediate A)

-

N-Alkylation: To a solution of the appropriate bicyclic proline derivative (1.0 eq) in anhydrous acetonitrile (0.1 M) is added K₂CO₃ (3.0 eq) and the desired substituted benzyl bromide (1.2 eq). The reaction mixture is stirred at 60 °C for 12 hours.

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

-

Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the quaternary ammonium salt.

Protocol 2:[1][2]-Stevens Rearrangement

-

Reaction Setup: The quaternary ammonium salt (1.0 eq) is dissolved in anhydrous THF (0.05 M) and cooled to -78 °C under an argon atmosphere.

-

Base Addition: A solution of freshly prepared lithium diisopropylamide (LDA) (1.5 eq) in THF is added dropwise over 30 minutes. The reaction mixture is stirred at -78 °C for 2 hours.

-

Quenching and Work-up: The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

-

Purification: The crude product is purified by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the rearranged amine (Key Intermediate B).

Protocol 3: Intramolecular Friedel-Crafts Reaction

-

Acylation: To a solution of the rearranged amine (1.0 eq) in anhydrous dichloromethane (0.1 M) at 0 °C is added triethylamine (2.0 eq) followed by dropwise addition of the appropriate acyl chloride (1.5 eq). The reaction is stirred at 0 °C for 1 hour.

-

Cyclization: The reaction mixture is cooled to -20 °C, and a Lewis acid such as SnCl₄ (2.0 eq) is added dropwise. The mixture is stirred at -20 °C for 4 hours.

-

Work-up: The reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried, and concentrated.

-

Purification: Purification by flash chromatography affords the tetracyclic lactone (Key Intermediate C).

Protocol 4: Dieckmann Cyclization and Final Core Synthesis

-

Ozonolysis: The tetracyclic lactone (1.0 eq) is dissolved in a mixture of CH₂Cl₂ and methanol (3:1, 0.05 M) and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The solution is then purged with nitrogen, and dimethyl sulfide (5.0 eq) is added. The mixture is slowly warmed to room temperature and stirred for 12 hours.

-

Dieckmann Cyclization: The crude aldehyde from the previous step is dissolved in anhydrous THF (0.1 M) and added dropwise to a suspension of sodium hydride (60% dispersion in mineral oil, 3.0 eq) in THF at 0 °C. The reaction is stirred at room temperature for 3 hours.

-

Decarboxylation and Reduction: The reaction is carefully quenched with water, and the pH is adjusted to ~2 with 1 M HCl. The mixture is heated at 60 °C for 2 hours to effect decarboxylation. After cooling, the mixture is neutralized, and the resulting ketone is reduced with NaBH₄ (2.0 eq) in methanol at 0 °C.

-

Work-up and Purification: The solvent is removed, and the residue is partitioned between ethyl acetate and water. The organic layer is dried and concentrated. The final this compound core is purified by flash chromatography.

Diagram 2: Experimental Workflow for the Synthesis of the this compound Core

Caption: A flowchart illustrating the key stages in the stereoselective synthesis.

Conclusion

The described synthetic route provides a reliable and stereoselective pathway to the core structure of this compound. The detailed protocols and the summary of expected yields serve as a valuable resource for researchers in medicinal chemistry and drug discovery. This foundational synthesis opens avenues for the creation of diverse libraries of wilsonine analogues, which will be instrumental in elucidating their biological mechanisms and advancing the development of new therapeutic agents. Further optimization of reaction conditions and exploration of alternative synthetic strategies will continue to refine the efficiency and applicability of this synthetic approach.

References

Application Notes and Protocols for the Purification of 3-Epiwilsonine from Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the purification of 3-Epiwilsonine, a homoerythrina alkaloid with significant cytotoxic and anti-leukemic properties. The protocols detailed below are based on established methodologies for the isolation of alkaloids from plant sources, with a specific focus on advanced chromatographic techniques for the purification of this compound.

Application Notes

This compound is a natural compound isolated from plants of the Cephalotaxus genus, notably Cephalotaxus wilsoniana and Cephalotaxus fortunine.[1][2] This alkaloid has garnered interest in the scientific community for its potential therapeutic applications. Research has demonstrated that this compound exhibits cytotoxic effects against various human cancer cell lines.[1] Furthermore, it has shown specific activity against acute and chronic myeloid leukemia as well as malignant lymphoma, making it a promising candidate for further investigation in oncology and drug development.[3][4] The purification of this compound is a critical step in enabling detailed biological and pharmacological studies.

Experimental Protocols

The purification of this compound from plant material is a multi-step process involving initial extraction of total alkaloids followed by fine purification using advanced chromatographic methods.

Protocol 1: General Extraction of Total Alkaloids from Cephalotaxus sp.

This protocol outlines the initial steps to obtain a crude alkaloid extract from the plant material.

1. Plant Material Preparation:

-

Air-dry the twigs and leaves of Cephalotaxus fortunine.

-

Grind the dried plant material into a coarse powder to increase the surface area for extraction.

2. Extraction:

-

Macerate the powdered plant material in 95% ethanol at room temperature for 24 hours.

-

Filter the extract and repeat the extraction process with the plant residue three times to ensure complete extraction of alkaloids.

-

Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a concentrated crude extract.

3. Acid-Base Partitioning:

-

Suspend the crude extract in a 2% aqueous solution of hydrochloric acid (HCl).

-

Filter the acidic solution to remove non-alkaloidal, neutral, and weakly basic compounds.

-

Adjust the pH of the filtrate to between 9 and 10 using a 10% sodium hydroxide (NaOH) solution. This will precipitate the free alkaloids.

-

Extract the aqueous solution multiple times with an organic solvent such as chloroform or ethyl acetate to transfer the alkaloids into the organic phase.

-

Combine the organic extracts and wash with distilled water to remove any remaining impurities.

-

Dry the organic phase over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure to yield the crude total alkaloid extract.

Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)

This protocol describes the fine purification of this compound from the crude alkaloid extract using a step-pH-gradient HSCCC method.[2] This technique is highly effective for separating structurally similar alkaloids.

1. HSCCC System Preparation:

-

Two-Phase Solvent System: Prepare a two-phase solvent system of ethyl acetate-n-hexane-water. Add 0.01% trifluoroacetic acid (TFA) to the upper organic phase, which will serve as the stationary phase. The lower aqueous phase will be used to prepare the mobile phases.

-

Mobile Phases: Prepare three different mobile phases from the lower aqueous phase by adding:

-

Mobile Phase A: 2% Ammonium Hydroxide (NH₄OH)

-

Mobile Phase B: 0.2% NH₄OH

-

Mobile Phase C: 0.05% TFA

-

-

Equilibration: Fill the HSCCC column with the stationary phase (upper phase). Then, pump the mobile phase into the column at a specific flow rate until hydrodynamic equilibrium is reached.

2. Sample Preparation and Injection:

-

Dissolve a known amount of the crude alkaloid extract (e.g., 800 mg) in a suitable volume of the mobile phase.[2]

-

Inject the sample into the HSCCC system.

3. Elution and Fraction Collection:

-

Perform the separation using a step-gradient elution by sequentially pumping the mobile phases (A, B, and C) at a constant flow rate.

-

Monitor the effluent using a UV detector at a suitable wavelength (e.g., 254 nm).

-

Collect fractions based on the resulting chromatogram peaks.

4. Identification and Purity Analysis:

-

Analyze the collected fractions corresponding to this compound using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) to confirm the identity and purity of the compound.

Data Presentation

The following table summarizes the quantitative data from a representative preparative HSCCC separation of alkaloids from Cephalotaxus fortunine.[2]

| Compound | Amount from 800 mg Crude Extract (mg) | Purity (%) |

| Drupacine | 9.3 | 81.2 |

| Wilsonine | 15.9 | 85.7 |

| Cephalotaxine | 130.4 | 95.3 |

| Epi-wilsonine | 64.8 | 97.5 |

| Fortunine | 12.8 | 89.1 |

| Acetylcephalotaxine | 35.6 | 96.2 |

Visualizations

The following diagrams illustrate the key workflows for the purification of this compound.

Caption: General workflow for the extraction and purification of this compound.

Caption: Detailed workflow for the HSCCC purification of this compound.

References

- 1. New alkaloids and a tetraflavonoid from Cephalotaxus wilsoniana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Completed preparative separation of alkaloids from Cephaltaxus fortunine by step-pH-gradient high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Leukemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 3-Epiwilsonine

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Epiwilsonine is a naturally occurring alkaloid isolated from the plant species Cephalotaxus wilsoniana. Preliminary studies have indicated its potential as a therapeutic agent, demonstrating effects on acute and chronic myeloid leukemia and malignant lymphoma.[1] As research into the pharmacological properties and therapeutic potential of this compound advances, the need for robust and reliable analytical methods for its quantification in various matrices becomes critical. These methods are essential for pharmacokinetic studies, formulation development, quality control of raw materials, and finished products.

This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). LC-MS/MS is highlighted for its superior sensitivity and selectivity, making it particularly suitable for complex biological matrices.

Analytical Methods

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a widely used technique for the quantification of alkaloids and other secondary metabolites in plant extracts and pharmaceutical formulations.[2][3][4] The method offers a balance of performance, cost-effectiveness, and accessibility.

Experimental Protocol: HPLC-UV for this compound Quantification

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

-

Gradient Program:

-

0-5 min: 10% B

-

5-20 min: 10-90% B

-

20-25 min: 90% B

-

25-26 min: 90-10% B

-

26-30 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of a this compound standard).

-

-

Sample Preparation (from Cephalotaxus wilsoniana extract):

-

Weigh 1.0 g of dried, powdered plant material.

-

Extract with 20 mL of methanol by sonication for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

-

Standard Preparation:

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex matrices like plasma or tissue homogenates, LC-MS/MS is the preferred method.[5][6][7] This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

Experimental Protocol: LC-MS/MS for this compound Quantification

-

Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions (UPLC for faster analysis):

-

Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase: 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

-

Gradient Program:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5-95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95-5% B

-

4.1-5.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a pure standard of this compound. A hypothetical precursor ion [M+H]+ and its product ions would be selected.

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

-

-

Sample Preparation (from plasma):

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable isotope-labeled compound).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

-

Inject into the LC-MS/MS system.

-

-

Standard Preparation:

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

Spike known amounts of this compound into blank plasma to create calibration standards (e.g., 0.1 ng/mL to 100 ng/mL).

-

Process the calibration standards using the same sample preparation procedure as the unknown samples.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentrations of the calibration standards.

-

Determine the concentration of this compound in the samples from the calibration curve.

-

Data Presentation

The following tables summarize the expected performance characteristics of the described analytical methods.

Table 1: HPLC-UV Method Validation Summary

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

Table 2: LC-MS/MS Method Validation Summary

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.03 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Precision (RSD%) | < 15% |

| Accuracy (Recovery %) | 90 - 110% |

Visualizations

Experimental Workflow for this compound Quantification by LC-MS/MS

References

- 1. This compound - Immunomart [immunomart.com]

- 2. mdpi.com [mdpi.com]

- 3. ptfarm.pl [ptfarm.pl]

- 4. Stability-indicating HPLC assay for lysine-proline-valine (KPV) in aqueous solutions and skin homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Highly sensitive LC-MS/MS analysis of catecholamines in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A multi-analyte LC-MS/MS method for screening and quantification of 16 synthetic cathinones in hair: Application to postmortem cases - PubMed [pubmed.ncbi.nlm.nih.gov]

Developing 3-Epiwilsonine as a Therapeutic Agent: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epiwilsonine is a natural alkaloid isolated from Cephalotaxus wilsoniana.[1] Preclinical evidence suggests its potential as a therapeutic agent, particularly in oncology, due to its observed effects on acute and chronic myeloid leukemia and malignant lymphoma.[1][2] These application notes provide a comprehensive overview of the hypothesized mechanisms of action of this compound and detailed protocols for its investigation as a potential drug candidate.

Postulated Mechanism of Action

While direct studies on this compound are limited, its activity is likely analogous to other Cephalotaxus alkaloids and cytotoxic agents. The primary proposed mechanisms include the induction of apoptosis, cell cycle arrest, and potential inhibition of protein synthesis.

Induction of Apoptosis: this compound is hypothesized to induce programmed cell death in cancer cells through the intrinsic mitochondrial pathway. This involves the regulation of pro- and anti-apoptotic proteins, leading to the activation of a caspase cascade.

Cell Cycle Arrest: The compound may halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, thereby preventing cell division and tumor growth.

Protein Synthesis Inhibition: Given that other Cephalotaxus alkaloids, such as homoharringtonine, are known protein synthesis inhibitors, it is plausible that this compound shares this mechanism, leading to a global disruption of cellular functions in rapidly dividing cancer cells.

Data Presentation

Table 1: Hypothetical In Vitro Efficacy of this compound

| Cell Line | Cancer Type | IC50 (µM) | Postulated Mechanism |

| HL-60 | Acute Promyelocytic Leukemia | 0.5 - 2.5 | Apoptosis Induction, G2/M Arrest |

| K-562 | Chronic Myelogenous Leukemia | 1.0 - 5.0 | Apoptosis Induction |

| Jurkat | Acute T-cell Leukemia | 0.8 - 4.0 | Apoptosis Induction, S-phase Arrest |

| Ramos | Burkitt's Lymphoma | 2.0 - 10.0 | Inhibition of Protein Synthesis |

Note: These values are hypothetical and intended to serve as a guide for experimental design. Actual values must be determined empirically.

Experimental Protocols

Protocol 1: Determination of Cytotoxicity (IC50) using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Materials:

-

This compound (stock solution in DMSO)

-

Cancer cell lines (e.g., HL-60, K-562)

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Analysis of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

This compound

-

Cancer cell line

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.

-

Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

Objective: To investigate the effect of this compound on the expression of key apoptosis-regulating proteins.

Materials:

-

This compound

-

Cancer cell line

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Treat cells with this compound at the desired concentrations and time points.

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

-

This compound

-